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Abstract

Chronic Urticaria (CU) is a debilitating skin condition characterized by recurrent wheals and
angioedema. While the high-affinity IgE receptor, FceRI, has traditionally been a focal point of
research, a significant portion of CU cases, particularly chronic spontaneous urticaria (CSU),
are not mediated by IgE. Emerging evidence has solidified the critical role of the Mas-related G
protein-coupled receptor X2 (MrgprX2) in the IgE-independent activation of mast cells, the
primary effector cells in urticaria. This technical guide provides a comprehensive overview of
the involvement of MrgprX2 in CU pathogenesis, detailing its signaling pathways, key
experimental methodologies, and quantitative data from recent studies. It aims to serve as a
resource for researchers and drug development professionals exploring MrgprX2 as a
therapeutic target for chronic urticaria.

Introduction: Beyond IgE in Chronic Urticaria

Chronic Urticaria (CU) is defined by the presence of hives for six weeks or more.[1] A
substantial number of cases are classified as chronic spontaneous urticaria (CSU), where the
underlying cause is often elusive.[2] While autoimmune mechanisms involving autoantibodies
against IgE or its receptor FceRI are implicated in about 45% of CSU cases, the remaining
patients have idiopathic conditions where triggers are unknown.[1] This highlights the clinical
significance of IgE-independent pathways in mast cell activation.
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The discovery of MrgprX2 on cutaneous mast cells has provided a crucial link to explain these
non-IgE-mediated phenomena.[3][4] MrgprX2 is a primate-specific receptor (with the mouse
ortholog being MrgprB2) that can be activated by a wide array of cationic substances, including
neuropeptides, host defense peptides, and numerous FDA-approved drugs. This receptor is
now recognized as a key player in pseudo-allergic reactions and neurogenic inflammation, both
of which are relevant to the pathophysiology of CU.

MrgprX2 Expression and Function in Chronic
Urticaria

Studies have consistently demonstrated a heightened role for MrgprX2 in CU patients
compared to healthy individuals.

» Increased Expression: Skin biopsies from patients with severe CSU show a greater number
of MrgprX2-positive mast cells. Serum levels of soluble MrgprX2 have also been found to be
significantly higher in patients with severe CSU and correlate with disease activity,
suggesting its potential as a biomarker.

» Heightened Reactivity: Patients with CSU exhibit enhanced skin reactivity (i.e., larger wheal
and flare responses) to intradermal injections of MrgprX2 agonists like Substance P (SP),
compound 48/80, atracurium, and icatibant. This functional hypersensitivity aligns with the
observed increase in receptor expression.

e Endogenous Ligands: The neuropeptide Substance P, a potent MrgprX2 agonist, is found at
elevated levels in the plasma and serum of CSU patients. Eosinophil-derived proteins, such
as major basic protein (MBP), which are present in urticarial lesions, can also activate mast
cells via MrgprX2, contributing to the chronic phase of the reaction.

» Genetic Predisposition: Recent research has identified gain-of-function mutations in the
MRGPRX2 gene, such as the 185A>G variant, in CSU patients. This mutation is associated
with more severe disease and enhanced mast cell degranulation, calcium mobilization, and
cytokine release, further cementing the receptor's role in CSU pathogenesis.

Quantitative Data Summary
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The following tables summarize key quantitative findings from studies investigating MrgprX2 in

chronic urticaria.

Table 1: Serum MrgprX2 Levels in Chronic Spontaneous Urticaria (CSU)

Median Serum

Group MrgprX2 Comparison p-value Reference
(ng/mL)
Severe CSU vs. Healthy
16.5 0.036
(UAS7 = 28) Controls
Severe CSU vs. Non-severe
16.5 0.002
(UAS7 = 28) CsuU
vs. Healthy o
Non-severe CSU 8.7 Not Significant
Controls
Healthy Controls  11.7 - -
CSU Patients 98.01 (mean % vs. Healthy
_ < 0.0001
(n=75) SEM: 4.317) Subjects

| Healthy Subjects (n=75) | 58.09 (mean = SEM: 1.418) | - | - | |

Table 2: Agonist Concentrations for MrgprX2-Mediated Mast Cell Activation
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Concentration

. . Cell Type /
Agonist Used in Assay Type Reference
Model
Assays
Substance P Human Skin .
30 uM Degranulation
(SP) Mast Cells
Compound 48/80 Human Skin )
10 pg/mL Degranulation
(c48/80) Mast Cells
Beta-
Icatibant 100 uM LAD2 Cells hexosaminidase
Release
Beta-
Atracurium 100 uM LAD2 Cells hexosaminidase
Release

| Morphine | EC50: 4.5 - 7 uM | Cell Lines | MRGPRX2 Activation | |

MrgprX2 Signaling Pathway in Mast Cells

Activation of MrgprX2 by a ligand initiates a signaling cascade that culminates in mast cell
degranulation and the release of histamine, proteases, and other inflammatory mediators. This
is an IgE-independent mechanism. The key steps are:

e G-Protein Coupling: MrgprX2 is a G protein-coupled receptor (GPCR). Upon ligand binding,
it activates heterotrimeric G proteins, primarily from the Gaq and Gai families.

o Downstream Effectors:

o Gag pathway: Activation of Gaq leads to the stimulation of Phospholipase C (PLC). PLC
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG).

o Gai pathway: Activation of Gai has been shown to be crucial for degranulation and the
phosphorylation of downstream kinases.
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» Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum,
triggering the release of stored intracellular calcium (Ca2*) into the cytoplasm. This initial
release is a critical step for degranulation.

e Kinase Activation: The rise in intracellular calcium and activation of G proteins leads to the
phosphorylation and activation of several key kinases, including Phosphoinositide 3-kinase
(PI3K), Protein Kinase B (AKT), and Extracellular signal-regulated kinases (ERK1/2). These
kinases are essential for orchestrating the complex process of granule exocytosis.

o Degranulation: The culmination of this signaling cascade is the fusion of intracellular
granules with the mast cell membrane, releasing pre-formed mediators like histamine and
tryptase into the surrounding tissue, which causes the characteristic wheal and flare of
urticaria.
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Caption: MrgprX2 signaling cascade in mast cells leading to degranulation.
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Experimental Protocols and Methodologies

Investigating the role of MrgprX2 in chronic urticaria involves a range of in vitro, ex vivo, and in
Vvivo techniques.

Mast Cell Degranulation (Beta-Hexosaminidase) Assay

This is a common in vitro method to quantify mast cell degranulation upon stimulation.

o Objective: To measure the release of the granular enzyme B-hexosaminidase as a proxy for
degranulation.

o Methodology:

o Cell Culture: Human mast cell lines (e.g., LAD2) or primary human skin mast cells are
cultured under appropriate conditions.

o Seeding: Cells are washed and re-suspended in a buffer (e.g., Tyrode's buffer) and
seeded into a 96-well plate.

o Stimulation: Cells are stimulated with an MrgprX2 agonist (e.g., 30 uM Substance P or 10
png/mL compound 48/80) for a defined period (e.g., 30 minutes at 37°C). Spontaneous
release (buffer only) and total release (lysed cells) are used as controls.

o Detection: The supernatant is collected and incubated with a substrate for (3-
hexosaminidase (e.g., p-nitrophenyl-N-acetyl-3-D-glucosaminide).

o Quantification: The colorimetric change is measured using a spectrophotometer. The
percentage of release is calculated as: [(Stimulated Release - Spontaneous Release) /
(Total Release - Spontaneous Release)] x 100.

« Inhibitor Studies: To probe signaling pathways, cells can be pre-incubated with specific
inhibitors (e.g., Pertussis toxin for Gai, YM-254890 for Gaq) before agonist stimulation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following receptor
activation.
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» Objective: To assess Gag-mediated signaling downstream of Mrgprx2.
» Methodology:
o Cell Preparation: A cell line engineered to express MrgprX2 (e.g., HEK-293 cells) is used.

o Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM).

o Stimulation: A baseline fluorescence reading is taken before adding the MrgprX2 agonist.

o Detection: The change in fluorescence intensity over time is monitored using a
fluorometric imaging plate reader or a flow cytometer. A rapid increase in fluorescence
indicates intracellular calcium release.

In Vivo Skin Prick | Intradermal Testing

This clinical research method assesses the functional reactivity of cutaneous mast cells in
patients.

o Objective: To compare wheal and flare responses to MrgprX2 agonists in CU patients versus
healthy controls.

o Methodology:

o Subject Recruitment: Patients with CSU and healthy control subjects are recruited.
Antihistamine use must be stopped prior to testing.

o Injection: Standardized concentrations of MrgprX2 agonists (e.g., atracurium, icatibant), a
positive control (histamine), and a negative control (saline) are injected intradermally into
the forearm skin.

o Measurement: After a set time (e.g., 15-20 minutes), the diameter of the wheal and flare
response at each injection site is measured.

o Analysis: The size of the response to MrgprX2 agonists is compared between the patient
and control groups.
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Caption: Workflow for in vivo intradermal skin testing with MrgprX2 agonists.

Therapeutic Implications and Future Directions

The central role of MrgprX2 in IgE-independent mast cell activation makes it a highly attractive
therapeutic target for chronic urticaria, especially for patients who are refractory to
antihistamines and anti-IgE therapies.

o MrgprX2 Antagonists: The development of potent and selective small molecule antagonists
or therapeutic antibodies that block MrgprX2 is a primary goal. Several compounds are in
preclinical and clinical development, aiming to prevent mast cell degranulation by blocking
the receptor directly. For example, the oral antagonist EP262 has shown a strong safety
profile in Phase 1 trials.

o Downstream Signaling Inhibitors: Targeting key nodes in the MrgprX2 signaling pathway,
such as PI3K or ERK, could also be a viable strategy to inhibit mast cell activation.

The logical relationship between MrgprX2 and the clinical manifestation of chronic urticaria is
clear: various triggers activate the receptor, leading to mast cell degranulation and the release
of mediators that cause the characteristic wheals and itch.
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Caption: Logical model of MrgprX2's role in chronic urticaria pathogenesis.

Conclusion

MrgprX2 has emerged from being an orphan receptor to a validated, critical component in the
pathogenesis of chronic urticaria. Its increased expression and function in CSU patients,
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combined with its role in mediating IgE-independent mast cell degranulation in response to a
variety of ligands, positions it as a central node in the disease's inflammatory network. The
continued development of specific MrgprX2 inhibitors holds significant promise for a new class
of therapeutics that could provide relief for the many patients who do not respond adequately to
current treatments. Further research into the receptor's regulation and the full spectrum of its
endogenous ligands will undoubtedly uncover additional insights into the complex mechanisms
driving chronic urticaria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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